3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these steps include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can be used to modify the quinazoline core or the nitrogen-containing rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the quinazoline core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or bromine (Br2) are used for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinazolines, piperidines, and pyrrolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperidine and pyrrolidine rings may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals.
Pyrrolidine Derivatives: Compounds like pyrrolidine and its derivatives, which are used in the synthesis of various drugs.
Uniqueness
What sets 3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione apart is its unique combination of the quinazoline core with both piperidine and pyrrolidine rings. This combination may confer unique biological activities and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[2-oxo-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c25-18(23-12-6-7-15(23)13-22-10-4-1-5-11-22)14-24-19(26)16-8-2-3-9-17(16)21-20(24)27/h2-3,8-9,15H,1,4-7,10-14H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUTUFMYQKTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.